molecular formula C22H22FN3O B4891829 1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N-phenyl-3-piperidinamine

1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N-phenyl-3-piperidinamine

Cat. No. B4891829
M. Wt: 363.4 g/mol
InChI Key: KMIJLEHYHRPGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N-phenyl-3-piperidinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as 'Compound X' in scientific literature.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Its ability to inhibit the growth of cancer cells and prevent the aggregation of amyloid-beta protein in Alzheimer's disease has been demonstrated in several studies.

Mechanism of Action

The mechanism of action of Compound X is not fully understood. However, it is believed to act as a receptor antagonist by binding to specific receptors in the body. It has been shown to bind to dopamine receptors in the brain, which may explain its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to prevent the aggregation of amyloid-beta protein in Alzheimer's disease by inhibiting the activity of beta-secretase. In addition, it has been shown to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of Compound X is its high potency, which allows for the use of lower concentrations in lab experiments. However, its low solubility in water can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on Compound X. One area of interest is its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the development of more efficient synthesis methods for Compound X. Finally, further studies are needed to fully understand the mechanism of action of Compound X and its potential applications in medicine.
Conclusion:
In conclusion, Compound X is a chemical compound that has shown promising results in scientific research for its potential applications in the treatment of various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Compound X in medicine.

Synthesis Methods

The synthesis of Compound X involves the reaction of 7-fluoro-2-methyl-4-quinolinecarboxylic acid with N-phenylpiperidin-3-amine. The reaction is catalyzed by a base such as triethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure Compound X.

properties

IUPAC Name

(3-anilinopiperidin-1-yl)-(7-fluoro-2-methylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O/c1-15-12-20(19-10-9-16(23)13-21(19)24-15)22(27)26-11-5-8-18(14-26)25-17-6-3-2-4-7-17/h2-4,6-7,9-10,12-13,18,25H,5,8,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIJLEHYHRPGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)N3CCCC(C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N-phenyl-3-piperidinamine

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